![molecular formula C24H19NOS3 B186080 Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone CAS No. 5636-05-5](/img/structure/B186080.png)
Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities such as anticancer, antimicrobial, antioxidant, and anti-inflammatory activities. The compound has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. It has also been reported to possess potent antimicrobial activity against various bacterial and fungal strains. Furthermore, the compound has been shown to exhibit antioxidant and anti-inflammatory activities, which could be useful in the treatment of various diseases such as arthritis, diabetes, and cardiovascular diseases.
Mecanismo De Acción
The exact mechanism of action of Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone is not fully understood. However, it has been suggested that the compound exerts its biological activities by interacting with various cellular targets such as enzymes, receptors, and DNA. For example, the compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. It has also been reported to interact with various receptors such as the estrogen receptor and the histamine H1 receptor.
Efectos Bioquímicos Y Fisiológicos
Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone has been reported to exhibit various biochemical and physiological effects. For example, the compound has been shown to induce apoptosis, which is a programmed cell death mechanism. It has also been reported to inhibit cell proliferation and migration, which could be useful in the treatment of cancer and other diseases. Furthermore, the compound has been shown to possess anti-inflammatory and antioxidant activities, which could be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone has several advantages and limitations for lab experiments. One of the advantages is that the compound has been extensively studied for its biological activities, which makes it a promising candidate for further research. Furthermore, the compound is relatively easy to synthesize, and its purity can be confirmed by various analytical techniques. However, one of the limitations is that the exact mechanism of action of the compound is not fully understood, which could hinder its development as a therapeutic agent. Furthermore, the compound has not been tested in clinical trials, which could limit its potential applications in humans.
Direcciones Futuras
There are several future directions for the research on Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone. One of the directions is to further investigate the mechanism of action of the compound and identify its cellular targets. This could provide insights into the development of more potent and selective analogs. Another direction is to evaluate the pharmacokinetic and pharmacodynamic properties of the compound in animal models and eventually in humans. This could provide information on the safety and efficacy of the compound as a therapeutic agent. Furthermore, the compound could be tested in combination with other drugs to determine its potential as a synergistic agent. Overall, the research on Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone holds great promise for the development of novel therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone has been reported in the literature. The most commonly used method involves the reaction of 2-naphthol with 5-amino-4,4,7-trimethyl-1,2,3-dithiazolium chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-chloro-1,3-dimethylimidazolidine to yield the final product. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Propiedades
Número CAS |
5636-05-5 |
|---|---|
Nombre del producto |
Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
Fórmula molecular |
C24H19NOS3 |
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C24H19NOS3/c1-14-8-11-18-19(12-14)25(24(2,3)21-20(18)23(27)29-28-21)22(26)17-10-9-15-6-4-5-7-16(15)13-17/h4-13H,1-3H3 |
Clave InChI |
BBRFLQHZQGAYLU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC5=CC=CC=C5C=C4)(C)C)SSC3=S |
SMILES canónico |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC5=CC=CC=C5C=C4)(C)C)SSC3=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



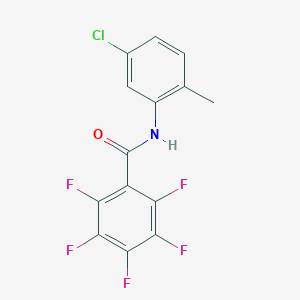
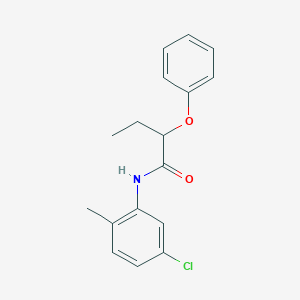
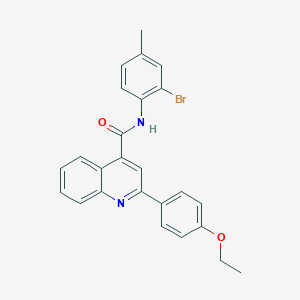
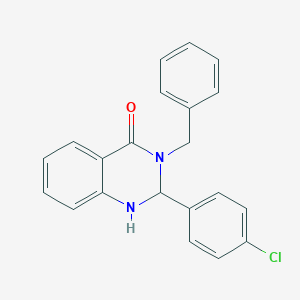
![2-[2'-(Methylamino)ethyl]benzenemethanol](/img/structure/B186005.png)
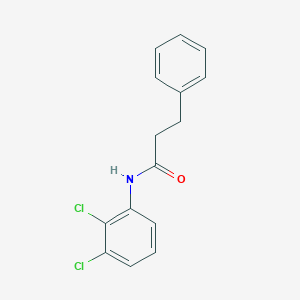
![2-ethoxy-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B186007.png)
![2-Oxa-6-azaspiro[3.3]heptane](/img/structure/B186009.png)
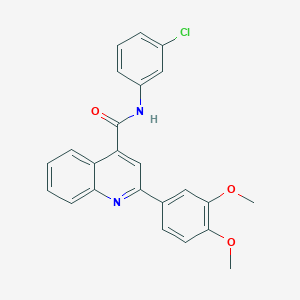
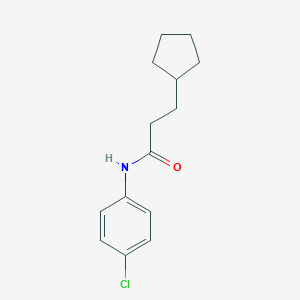
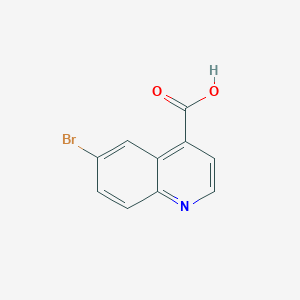
![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)
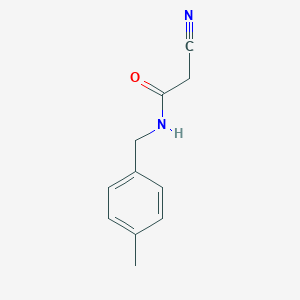
![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)